Argiopinin III
Overview
Description
Argiopinin III is a compound that belongs to the class of polyamine toxins isolated from the orb-weaver spider . It is also known as Argiotoxin 659 . The compound has a formula of C31H53N11O5, an exact mass of 659.4231, and a molecular weight of 659.8232 .
Molecular Structure Analysis
The molecular structure of Argiopinin III is complex, with a formula of C31H53N11O5 . The compound is part of the Argiopinins group found in spider venoms . More detailed structural analysis would require advanced techniques such as spectroscopy or crystallography.Scientific Research Applications
Argiopinin-Binding Proteins in Bovine Cerebrum Membranes : Research by Volkova et al. (1989) isolated a 40 kDa argiopinin-binding glycoprotein from bovine cerebrum membranes. This protein displayed specific binding to L-[3H]glutamate, indicating a potential role in neurotransmitter interaction and signaling in the brain (Volkova et al., 1989).
Argiopin in Sensorimotor Transmission : Antonov et al. (1987) found that Argiopin, a component of Argiope lobata spider venom, inhibited glutamate-induced depolarizations in motoneurons in isolated frog spinal cord. This suggests Argiopinin III's potential in studying excitatory amino acid receptors and synaptic transmission in the spinal cord (Antonov et al., 1987).
Effect on Excitatory Amino Acid Receptors in Rat Cortex : A study by Davies et al. (1992) demonstrated that compounds like Argiopine and Argiopinin 3 from spider venom could block responses to NMDA, kainate, and AMPA in rat cortical excitatory amino acid receptors. This finding is significant for understanding the modulation of neurotransmitter systems, particularly in neurological disorders (Davies et al., 1992).
Impact on Hippocampal Neurons : Kiskin et al. (1989) explored the effects of Argiopinine and pseudoargiopinines, derived from spider venom, on glutamate receptors in rat hippocampal neurons. Their research points to potential applications in investigating the mammalian central nervous system's glutamate receptors (Kiskin et al., 1989).
properties
IUPAC Name |
N-[5-[3-[3-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propylamino]propylamino]pentyl]-2-[[2-(4-hydroxy-1H-indol-3-yl)acetyl]amino]butanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H53N11O5/c32-22(8-5-16-40-31(34)35)29(46)38-17-7-14-37-13-6-12-36-11-2-1-3-15-39-30(47)24(19-26(33)44)42-27(45)18-21-20-41-23-9-4-10-25(43)28(21)23/h4,9-10,20,22,24,36-37,41,43H,1-3,5-8,11-19,32H2,(H2,33,44)(H,38,46)(H,39,47)(H,42,45)(H4,34,35,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYMEUPDKAAGRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=CN2)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)C(CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H53N11O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Argiopinin III | |
CAS RN |
117306-99-7 | |
Record name | Argiopinin III | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117306997 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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